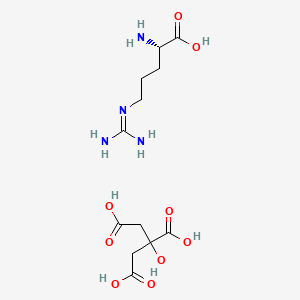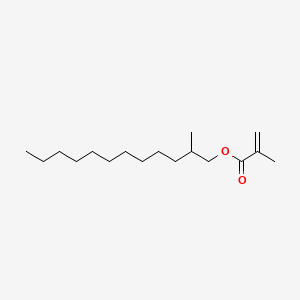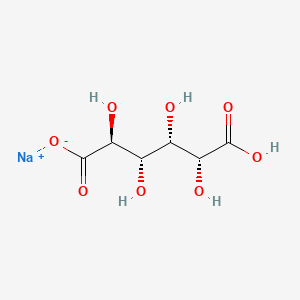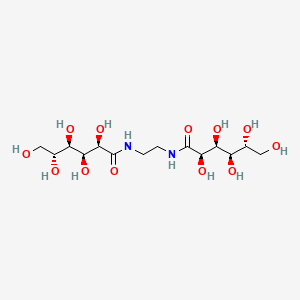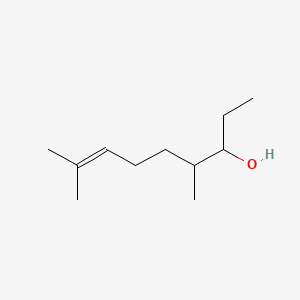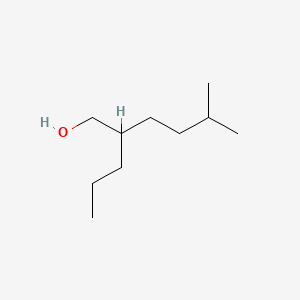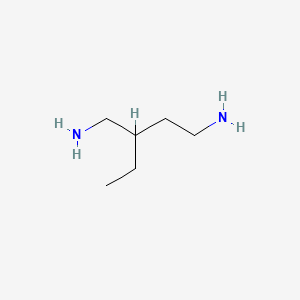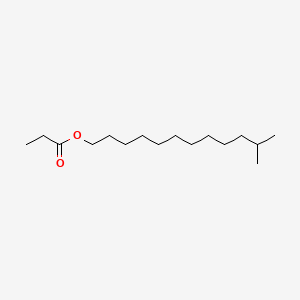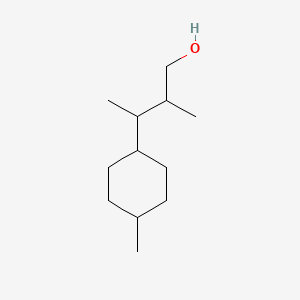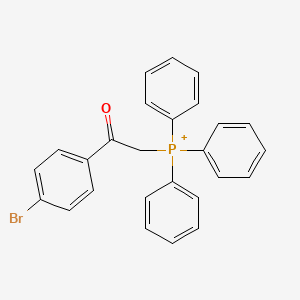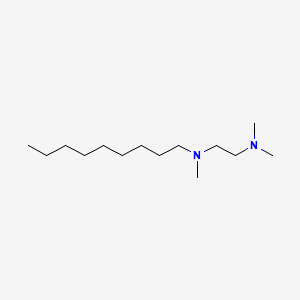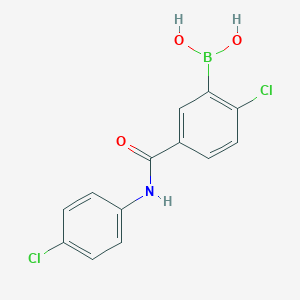
2-Chloro-5-(4-chlorophenylcarbamoyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(4-chlorophenylcarbamoyl)phenylboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with chloro and chlorophenylcarbamoyl groups. The boronic acid functionality makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-chlorophenylcarbamoyl)phenylboronic acid typically involves the reaction of 2-chloro-5-iodophenylboronic acid with 4-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(4-chlorophenylcarbamoyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent like THF or toluene.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The chloro groups on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide or sodium perborate.
Solvents: Tetrahydrofuran (THF), toluene, or dichloromethane.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Chloro-5-(4-chlorophenylcarbamoyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a protease inhibitor due to the presence of the boronic acid group, which can form reversible covalent bonds with serine and threonine residues in proteases.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of advanced materials and polymers, where the boronic acid functionality can be used for cross-linking and functionalization.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(4-chlorophenylcarbamoyl)phenylboronic acid is primarily related to its ability to form reversible covalent bonds with nucleophilic residues in proteins. The boronic acid group can interact with serine and threonine residues in proteases, inhibiting their activity. This interaction is facilitated by the formation of a tetrahedral boronate ester intermediate, which is stabilized by the surrounding protein environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound used in similar applications but lacks the additional chloro and chlorophenylcarbamoyl groups.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of the chloro and chlorophenylcarbamoyl groups, leading to different reactivity and applications.
2-Chloro-5-(trifluoromethyl)phenylboronic Acid: Similar structure but with a trifluoromethyl group, which imparts different electronic properties and reactivity.
Uniqueness
2-Chloro-5-(4-chlorophenylcarbamoyl)phenylboronic acid is unique due to the presence of both chloro and chlorophenylcarbamoyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical transformations and interactions with biological targets, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H10BCl2NO3 |
|---|---|
Poids moléculaire |
309.9 g/mol |
Nom IUPAC |
[2-chloro-5-[(4-chlorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BCl2NO3/c15-9-2-4-10(5-3-9)17-13(18)8-1-6-12(16)11(7-8)14(19)20/h1-7,19-20H,(H,17,18) |
Clé InChI |
JPABBPVSOZIRSO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



